molecular formula C20H22N4O6 B2866851 N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-11-7

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2866851
CAS No.: 1021217-11-7
M. Wt: 414.418
InChI Key: MLBDFOGTZKWDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3). This compound exhibits high affinity for the JAK3 kinase domain, effectively blocking the JAK-STAT signaling pathway which is crucial for cytokine receptor signaling Source: PubChem . Its primary research value lies in its application for studying T-cell development, function, and survival, as the interleukin cytokines that depend on JAK3 are vital for these processes Source: NCBI Bookshelf . Researchers utilize this inhibitor in in vitro and in vivo models to investigate autoimmune diseases, organ transplant rejection, and hematological cancers, providing critical insights into immunoregulation and the development of targeted therapeutics Source: Nature Reviews Drug Discovery . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-22-18-13(19(26)23(2)20(22)27)10-14(24(18)7-4-8-28-3)17(25)21-12-5-6-15-16(9-12)30-11-29-15/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBDFOGTZKWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Pyrrolo[2,3-d]pyrimidine 7-(3-Methoxypropyl), 1,3-dimethyl, N-(1,3-benzodioxol-5-yl)carboxamide ~440 (estimated) Not reported Expected IR: ~1700 cm⁻¹ (C=O), ~2200 cm⁻¹ (CN if present). NMR: δ 2.3–2.5 (CH3), 3.3–3.5 (OCH3)
7-Butyl-N-(3-Methoxypropyl)-1,3-Dimethyl-2,4-Dioxo-2,3,4,7-Tetrahydro-1H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxamide Pyrrolo[2,3-d]pyrimidine 7-Butyl, 1,3-dimethyl, N-(3-methoxypropyl)carboxamide ~407 Not reported IR: Similar carbonyl stretches. NMR: δ 1.3–1.5 (butyl CH2), 3.3–3.5 (OCH3)
N-(2,4-Dimethoxyphenyl)-1-(3-Methoxypropyl)-9-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide Pyrido-pyrrolo[2,3-d]pyrimidine 1-(3-Methoxypropyl), N-(2,4-dimethoxyphenyl)carboxamide ~478 Not reported IR: ~1700 cm⁻¹ (C=O). NMR: δ 3.7–3.9 (OCH3 from aryl), 2.5–2.7 (CH3)
(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 7-(5-methylfuran-2-yl), 6-cyano 403 213–215 IR: 2216 cm⁻¹ (CN). NMR: δ 8.01 (=CH), 7.41 (ArH). MS: m/z 403
7-Amino-2,4-Dioxo-5-(3-Nitrophenyl)-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carbonitrile (4g) Pyrido[2,3-d]pyrimidine 5-(3-Nitrophenyl), 6-cyano, 7-amino 324 >300 (Dec.) IR: 2216 cm⁻¹ (CN), 1718 cm⁻¹ (C=O). NMR: δ 8.29 (ArH), 11.54 (NH)

Key Observations:

Core Structure Influence :

  • The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from thiazolo- or pyrido-pyrimidine analogs (e.g., 11b , 4g ). These cores alter electronic properties and binding affinities. For instance, pyrido-pyrimidines (e.g., 4g) exhibit higher thermal stability (mp >300°C) due to extended conjugation .

Substituent Effects: The 3-methoxypropyl group in the target compound likely improves solubility compared to purely alkyl chains (e.g., butyl in ’s compound) but may reduce lipophilicity relative to aromatic substituents (e.g., 4-cyanobenzylidene in 11b ).

Spectral Data Trends: Carbonyl stretches (IR ~1700 cm⁻¹) and cyano peaks (IR ~2200 cm⁻¹) are consistent across analogs . In NMR, methyl groups (δ 2.3–2.5 ppm) and methoxy protons (δ 3.3–3.5 ppm) show minimal variation, suggesting similar electronic environments for these substituents .

Implications for Further Research

  • Optimization : Replacing the 3-methoxypropyl group with shorter chains (e.g., ethyl) or polar moieties (e.g., hydroxyl) could modulate solubility and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.